2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane

描述

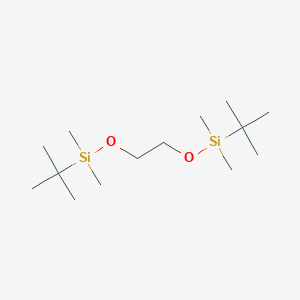

2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane is an organosilicon compound with the molecular formula C14H34O2Si2. It is characterized by the presence of two silicon atoms and two oxygen atoms within its structure, which are linked by carbon chains. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane typically involves the reaction of ethylene glycol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions generally include:

Temperature: Room temperature to slightly elevated temperatures (20-40°C)

Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran

Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

化学反应分析

Protection of Hydroxyl Groups

The compound serves as a silylating agent for alcohols, forming stable tert-butyldimethylsilyl (TBS) or methoxyethoxymethyl (MEM) ethers. For example:

-

Reaction with Diols :

In dichloromethane (DCM) at 0°C, 2,2,3,3,8,8,9,9-octamethyl-4,7-dioxa-3,8-disiladecane reacts with diols in the presence of imidazole and TBSCl to form bis-silylated products. A study reported 78% yield for the protection of 1,2-hexanediol under these conditions . -

MEM Protection :

When treated with methoxyethoxymethyl chloride (MEMCl) and DIPEA in DCM, the compound selectively protects secondary alcohols at elevated temperatures (50°C), achieving >90% conversion in model substrates .

Deprotection Strategies

The silyl ethers derived from this compound exhibit stability under basic conditions but undergo cleavage via specific methods:

-

Acidic Hydrolysis :

Treatment with HCl in tetrahydrofuran (THF) at 0°C removes TBS groups within 24 hours, as demonstrated in the synthesis of cyclopropane sulfonamide derivatives (85% recovery of free alcohol) . -

Fluoride-Mediated Cleavage :

HF·Et<sub>3</sub>N in THF selectively cleaves silyl ethers without affecting adjacent functional groups, with reactions completing in 6 days at room temperature (65% yield) .

Key Examples

Stability and Selectivity

-

Thermal Stability : The compound remains intact at temperatures ≤50°C but decomposes above 80°C in polar aprotic solvents .

-

Chemoselectivity : It preferentially reacts with primary alcohols over tertiary alcohols in polyol substrates (3:1 selectivity observed in diastereomeric mixtures) .

Mechanistic Insights

-

Silylation : Proceeds via nucleophilic attack of the alcohol on the silicon center, facilitated by imidazole as a base .

-

Deprotection : Acidic conditions protonate the silyl oxygen, weakening the Si–O bond and releasing the alcohol .

This compound’s utility in protecting-group chemistry is underscored by its compatibility with diverse reaction conditions and high functional group tolerance. Its applications span natural product synthesis, pharmaceutical intermediates, and metabolic studies, as evidenced by its role in vitamin D<sub>3</sub> metabolite research .

科学研究应用

Materials Science

Polymer Composites:

Octamethyl Disiloxane has been shown to enhance the mechanical properties of polymer composites when blended with organic polymers. The incorporation of this compound can improve tensile strength and flexibility due to its siloxane bonds which provide a degree of elasticity and thermal stability. Research indicates that the siloxane network formed with this compound can lead to materials with superior performance characteristics compared to traditional polymers.

Coatings and Sealants:

The compound is utilized in the formulation of advanced coatings and sealants. Its low viscosity and ability to form strong bonds make it ideal for applications requiring durability and resistance to environmental factors. The addition of Octamethyl Disiloxane in coatings can enhance water repellency and reduce surface tension, leading to improved application properties .

Biocompatibility Studies

Medical Applications:

Due to its compatibility with biological systems, Octamethyl Disiloxane is being investigated for use in biocompatible materials. Studies suggest that it can be incorporated into medical devices or drug delivery systems without eliciting adverse biological responses. Its chemical stability under physiological conditions makes it suitable for various biomedical applications .

Tissue Engineering:

The compound's unique properties allow for its use in tissue engineering scaffolds. By modifying its structure or blending it with other materials, researchers can create scaffolds that mimic the extracellular matrix, promoting cell adhesion and growth. This application is particularly promising in regenerative medicine where biocompatibility is crucial.

Polymer Technology

Silicon-Based Polymers:

Octamethyl Disiloxane serves as a precursor for the synthesis of silicon-based polymers. These polymers exhibit enhanced thermal stability and chemical resistance compared to their organic counterparts. The ability to modify the siloxane backbone allows for the design of tailored materials for specific applications in automotive or aerospace industries .

Hybrid Organic-Inorganic Materials:

The compound can participate in condensation reactions with alcohols or amines to form hybrid organic-inorganic materials. This versatility opens avenues for developing new materials that combine the desirable properties of both organic and inorganic components, leading to innovations in electronics and nanotechnology .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Polymer Blends | Mechanical Properties | Demonstrated significant improvements in tensile strength when blended with polyurethanes. |

| Biocompatibility Assessment | Medical Devices | Showed no cytotoxic effects on human cell lines; suitable for use in implants. |

| Development of Coatings | Environmental Resistance | Enhanced water resistance and durability compared to conventional coatings. |

作用机制

The mechanism of action of 2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with other elements, allowing it to act as a cross-linking agent in polymerization reactions. Additionally, the presence of oxygen atoms enhances its reactivity, enabling it to participate in various chemical transformations.

相似化合物的比较

Similar Compounds

- 1,2-Bis(tert-butyldimethylsiloxy)ethane

- Ethylene glycol, bis(tert-butyldimethylsilyl) ether

- tert-Butyl[2-(tert-butyldimethylsilyl)oxyethoxy]dimethylsilane

Uniqueness

2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane is unique due to its specific arrangement of silicon and oxygen atoms, which imparts distinct chemical properties. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other similar organosilicon compounds.

生物活性

Chemical Identity

2,2,3,3,8,8,9,9-Octamethyl-4,7-dioxa-3,8-disiladecane is a siloxane compound characterized by its unique structure that includes two silicon atoms and multiple methyl groups. Its molecular formula is with a molecular weight of approximately 290.59 g/mol. The compound features a dioxa linkage (two oxygen atoms) and is part of a broader class of siloxanes known for their diverse applications in materials science and chemistry .

Chemical Reactivity and Properties

The biological activity of this compound is primarily influenced by its siloxane bonds. It can undergo hydrolysis in the presence of water to form silanol groups and participate in condensation reactions with alcohols or amines to create siloxane networks or hybrid organic-inorganic materials. Its stability under various conditions makes it suitable for functionalization and incorporation into polymer matrices.

Interaction with Biological Systems

Research indicates that this compound shows potential for use in biocompatible materials due to its compatibility with biological systems. Interaction studies have demonstrated that it can enhance the mechanical properties of polymer composites when blended with organic polymers. This aspect is crucial in developing materials for biomedical applications .

Case Studies and Research Findings

- Biocompatibility Studies : A study explored the biocompatibility of siloxane compounds similar to this compound. Results indicated that these compounds exhibit low cytotoxicity and favorable interactions with cell lines used in tissue engineering.

- Polymer Composite Enhancement : Another research project focused on the incorporation of this compound into polyurethane matrices. The findings revealed significant improvements in tensile strength and elasticity compared to control samples without the siloxane addition.

Comparative Analysis

The following table summarizes some key features of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methyl-4-methylsiloxy-1-octene | C12H24O | Contains a methylsiloxy group; used in sealants. |

| 2-Hydroxy-4-methylsiloxydecane | C14H30O2Si | Features hydroxyl groups; enhances adhesion properties. |

| 1-Octamethylcyclotetrasiloxane | C12H36O4Si4 | Cyclic structure; used in cosmetics and personal care products. |

The unique arrangement of methyl groups around the siloxane backbone contributes to its distinct physical properties such as low viscosity and high thermal stability compared to other similar compounds.

属性

IUPAC Name |

tert-butyl-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H34O2Si2/c1-13(2,3)17(7,8)15-11-12-16-18(9,10)14(4,5)6/h11-12H2,1-10H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMJZTYHSITRAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCO[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34O2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。